molecular formula C15H17N5 B12182109 N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12182109
M. Wt: 267.33 g/mol
InChI Key: RAFTUGZHVJLPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 4-phenylbutan-2-amine with a triazolopyridazine precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalytic amount of piperidine is often used to facilitate the reaction. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .

Scientific Research Applications

N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The compound may also interact with microbial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to its distinct pharmacological profile .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N5/c1-12(7-8-13-5-3-2-4-6-13)17-14-9-10-15-18-16-11-20(15)19-14/h2-6,9-12H,7-8H2,1H3,(H,17,19)

InChI Key

RAFTUGZHVJLPJR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NN3C=NN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.